MFCD06765061
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Overview
Description
MFCD06765061 is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of MFCD06765061 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent etherification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
MFCD06765061 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of MFCD06765061 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s effects are mediated through its ability to bind to specific receptors and alter gene expression .
Comparison with Similar Compounds
Compared to other chromen-2-one derivatives, MFCD06765061 exhibits unique properties due to the presence of methoxy and oxoethoxy groups. Similar compounds include:
2-methoxyphenyl isocyanate: Known for its use as a protecting group in organic synthesis.
N-(5-chloro-2,4-dimethoxyphenyl)-N~2~-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N~2~-methylglycinamide: Studied for its potential biological activities.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A tyrosinase inhibitor with strong depigmenting effects.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)23(27)15-32-20-9-6-17-12-22(26(28)33-24(17)14-20)21-11-10-19(30-2)13-25(21)31-3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDCMUNHLZNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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